molecular formula C18H24FN3O2S B4137198 1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole

1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole

Cat. No. B4137198
M. Wt: 365.5 g/mol
InChI Key: SITHMHDQOIILBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as FGIN-1-27 and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole is not fully understood. However, it has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been shown to have an inhibitory effect on voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability. It has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter. These effects contribute to the anticonvulsant and neuroprotective effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole in lab experiments is its potent pharmacological effects. It has been shown to have a high degree of efficacy in animal models of epilepsy, depression, and anxiety. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for research on 1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to develop more water-soluble derivatives of this compound that can be more easily administered in experimental paradigms. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on other neurotransmitter systems.

Scientific Research Applications

1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole has been extensively studied for its pharmacological properties. It has been shown to have potent anticonvulsant and neuroprotective effects in animal models of epilepsy. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonyl-5-(pyrrolidin-1-ylmethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2S/c1-14(2)25(23,24)18-20-11-16(13-21-9-5-6-10-21)22(18)12-15-7-3-4-8-17(15)19/h3-4,7-8,11,14H,5-6,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITHMHDQOIILBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2F)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole
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1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole
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1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole
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1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole
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1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole

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